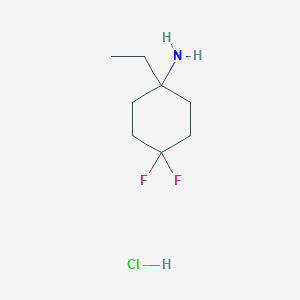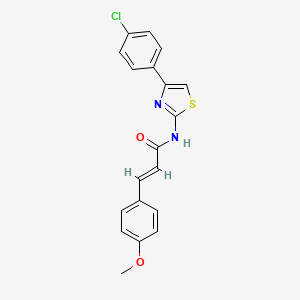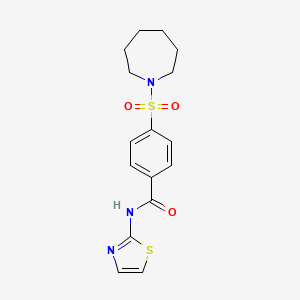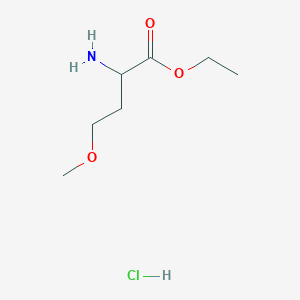
1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl It is a derivative of cyclohexylamine, where the cyclohexane ring is substituted with two fluorine atoms at the 4-position and an ethyl group at the 1-position
准备方法
The synthesis of 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amination: The amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine using aqueous base such as sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving the interaction of fluorinated amines with biological systems, including enzyme inhibition and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine atoms can form strong hydrogen bonds and dipole interactions, which can enhance the compound’s potency and specificity. The exact molecular pathways involved depend on the specific biological system and target being studied.
相似化合物的比较
1-Ethyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
4,4-Difluorocyclohexan-1-amine hydrochloride: Lacks the ethyl group, which can influence its chemical reactivity and biological activity.
4,4-Difluorocyclohexylamine: Similar structure but without the hydrochloride salt, which can affect its solubility and stability.
1-Ethylcyclohexan-1-amine: Lacks the fluorine atoms, which can significantly alter its chemical properties and biological interactions.
The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which can provide distinct advantages in terms of chemical reactivity, stability, and biological activity.
属性
IUPAC Name |
1-ethyl-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h2-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYLSXRFVUNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)
![3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2425325.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)

![4-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2425332.png)
![2-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2425333.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2425334.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2425342.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)

